CCG258747: A Deep Dive into its Mechanism of Action
CCG258747: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] Overexpression of GRK2 is implicated in the pathophysiology of numerous diseases, including heart failure and opioid tolerance, making it an attractive therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of CCG258747, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Selective GRK2 Inhibition
CCG258747 exerts its primary effect through the direct inhibition of GRK2. This inhibition prevents the desensitization of GPCRs, a process critical for maintaining cellular responsiveness to a wide range of stimuli.
Molecular Interaction
CCG258747 is a paroxetine analog that has been optimized for high potency and selectivity for GRK2.[4] It binds to the active site of GRK2, preventing the phosphorylation of agonist-bound GPCRs. This action blocks the subsequent recruitment of β-arrestin, a protein that mediates receptor desensitization and internalization.
Quantitative Profile of GRK2 Inhibition
The inhibitory activity and selectivity of CCG258747 have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.
| Parameter | Value | Selectivity vs. GRK2 | Reference |
| GRK2 IC50 | 18 nM | - | [1][3] |
| GRK1 Selectivity | 518-fold | Higher | [1][3] |
| GRK5 Selectivity | 83-fold | Higher | [1][3] |
| PKA Selectivity | >5500-fold | Higher | [1][3] |
| ROCK1 Selectivity | >550-fold | Higher | [1][3] |
Cellular Effects of CCG258747
The selective inhibition of GRK2 by CCG258747 leads to distinct and sometimes opposing effects in different cellular contexts, primarily through its modulation of GPCR signaling pathways.
Inhibition of µ-Opioid Receptor Internalization
In the context of opioid signaling, GRK2 plays a crucial role in the desensitization and internalization of the µ-opioid receptor (MOR). CCG258747 has been shown to effectively block this process.
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Signaling Pathway:
Inhibition of µ-Opioid Receptor Internalization by CCG258747.
Dual Role in Mast Cell Function
CCG258747 exhibits a fascinating dual role in mast cell activity. It inhibits IgE-mediated degranulation while simultaneously activating mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4]
Antigen cross-linking of IgE bound to its high-affinity receptor, FcεRI, on mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. GRK2 is a positive regulator of this pathway. By inhibiting GRK2, CCG258747 attenuates this allergic response.[5]
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Signaling Pathway:
CCG258747 Inhibits IgE-Mediated Mast Cell Degranulation.
Conversely, CCG258747 acts as an agonist for MRGPRX2, a receptor expressed on certain subsets of mast cells.[2][4] This activation leads to calcium mobilization and degranulation, a pseudo-allergic response.[2][4]
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Signaling Pathway:
CCG258747 Activates Mast Cells via the MRGPRX2 Pathway.
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that CCG258747 possesses favorable properties for in vivo research.
| Parameter | Time Point | Concentration (nM) | Reference |
| Plasma Concentration | 30 min | 1520 | [6] |
| (10 mg/kg, i.p.) | 2 hours | 1180 | [6] |
| 4 hours | 760 | [6] | |
| 7 hours | 340 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCG258747.
GRK2 Inhibition Assay (In Vitro)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of CCG258747 against GRK2.
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Methodology:
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Recombinant human GRK2 is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.
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CCG258747 is added at varying concentrations.
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The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a specified time at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.
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The percentage of inhibition at each concentration of CCG258747 is calculated relative to a control reaction without the inhibitor.
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The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
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µ-Opioid Receptor (MOR) Internalization Assay
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Objective: To assess the ability of CCG258747 to block agonist-induced internalization of the µ-opioid receptor.
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Methodology:
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HEK293 or U2OS cells stably expressing a tagged MOR (e.g., FLAG- or GFP-tagged) are cultured in appropriate media.
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Cells are pre-incubated with various concentrations of CCG258747 or vehicle control for a defined period.
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A MOR agonist (e.g., DAMGO) is added to stimulate receptor internalization.
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After incubation, the cells are fixed.
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The localization of the tagged MOR is visualized and quantified using immunofluorescence microscopy or flow cytometry.
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The extent of receptor internalization is determined by the decrease in cell surface receptor expression or the increase in intracellular receptor puncta.
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The inhibitory effect of CCG258747 is calculated by comparing the level of internalization in treated versus untreated cells.
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Mast Cell Degranulation (β-hexosaminidase Release) Assay
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Objective: To measure the effect of CCG258747 on IgE-mediated and MRGPRX2-mediated mast cell degranulation.
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Methodology:
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For IgE-mediated degranulation, RBL-2H3 cells or primary mast cells are sensitized overnight with anti-DNP IgE.
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Cells are washed and pre-incubated with CCG258747 at various concentrations.
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Degranulation is initiated by adding DNP-BSA (for IgE-mediated) or by directly adding CCG258747 (for MRGPRX2-mediated activation).
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After a 30-minute incubation at 37°C, the reaction is stopped by placing the cells on ice.
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The cell supernatant is collected to measure the released β-hexosaminidase.
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The remaining cells are lysed to determine the total cellular β-hexosaminidase content.
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The activity of β-hexosaminidase in the supernatant and cell lysate is measured by incubating with a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate and measuring the absorbance at 405 nm.
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The percentage of degranulation is calculated as the ratio of released β-hexosaminidase to the total cellular β-hexosaminidase.
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Intracellular Calcium Mobilization Assay
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Objective: To determine the effect of CCG258747 on intracellular calcium levels in mast cells.
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Methodology:
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Mast cells (e.g., RBL-2H3 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.
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The cells are washed to remove extracellular dye and then resuspended in a calcium-containing buffer.
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For IgE-mediated calcium mobilization, IgE-sensitized cells are pre-incubated with CCG258747 before stimulation with antigen.
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For MRGPRX2-mediated mobilization, CCG258747 is added directly to the cells.
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Changes in intracellular calcium concentration are monitored over time using a fluorometer or a fluorescence microscope by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
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The data is typically presented as the ratio of fluorescence intensities, which is proportional to the intracellular calcium concentration.
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Conclusion
CCG258747 is a valuable research tool for investigating the roles of GRK2 in various physiological and pathological processes. Its high potency and selectivity make it a precise probe for dissecting GRK2-dependent signaling pathways. The compound's dual activity on mast cells—inhibiting IgE-mediated responses while activating MRGPRX2—highlights the complex interplay of signaling pathways in these immune cells and underscores the importance of target validation in specific cellular contexts. The experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted mechanism of action of CCG258747 and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 5. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
